molecular formula C19H21Cl2NO4 B586104 Nemadipine B-d10 CAS No. 1794971-22-4

Nemadipine B-d10

Cat. No.: B586104
CAS No.: 1794971-22-4
M. Wt: 408.341
InChI Key: BLLWOXSSRQPDAT-JKSUIMTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemadipine B-d10 is a deuterated analog of Nemadipine B, a compound known for its bioactive properties. The molecular formula of this compound is C₁₉H₁₁D₁₀Cl₂NO₄, and it has a molecular weight of 408.34 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nemadipine B-d10 involves the incorporation of deuterium atoms into the molecular structure of Nemadipine B. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Nemadipine B in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . The reaction conditions typically include a catalyst such as palladium on carbon and a controlled temperature and pressure environment to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and consistent deuteration. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the process. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Nemadipine B-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Nemadipine B-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Nemadipine B-d10, like its non-deuterated counterpart, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-dependent calcium channels in vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nemadipine B-d10

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. The deuterium atoms make it distinguishable from other similar compounds in mass spectrometry and other analytical techniques, providing a valuable tool for researchers .

Properties

CAS No.

1794971-22-4

Molecular Formula

C19H21Cl2NO4

Molecular Weight

408.341

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2

InChI Key

BLLWOXSSRQPDAT-JKSUIMTKSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C

Synonyms

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester-d10; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.